2-Amino-5-hydroxy-8-[(Z)-[(4-methoxyphenyl)imino]methyl]-4-(3-nitrophenyl)-4H-chromene-3-carbonitrile
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Overview
Description
2-Amino-5-hydroxy-8-[(Z)-[(4-methoxyphenyl)imino]methyl]-4-(3-nitrophenyl)-4H-chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-hydroxy-8-[(Z)-[(4-methoxyphenyl)imino]methyl]-4-(3-nitrophenyl)-4H-chromene-3-carbonitrile typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzaldehyde with 3-nitrobenzaldehyde in the presence of a base to form the intermediate Schiff base. This intermediate is then reacted with malononitrile and resorcinol under reflux conditions in ethanol to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-hydroxy-8-[(Z)-[(4-methoxyphenyl)imino]methyl]-4-(3-nitrophenyl)-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
2-Amino-5-hydroxy-8-[(Z)-[(4-methoxyphenyl)imino]methyl]-4-(3-nitrophenyl)-4H-chromene-3-carbonitrile has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-5-hydroxy-8-[(Z)-[(4-methoxyphenyl)imino]methyl]-4-(3-nitrophenyl)-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes to exert antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-7-hydroxy-4-(1H-indol-3-yl)-4H-chromene-3-carbonitrile: Similar structure but with an indole moiety.
4-Amino-2-(3-hydroxyphenyl)-6a,10a-dihydro-5H-chromeno[4,3-d]pyrimidin-5-one: Contains a pyrimidine ring instead of a chromene ring.
Uniqueness
2-Amino-5-hydroxy-8-[(Z)-[(4-methoxyphenyl)imino]methyl]-4-(3-nitrophenyl)-4H-chromene-3-carbonitrile is unique due to its combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its specific arrangement of amino, hydroxyl, and nitro groups, along with the chromene core, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C24H18N4O5 |
---|---|
Molecular Weight |
442.4 g/mol |
IUPAC Name |
2-amino-5-hydroxy-8-[(4-methoxyphenyl)iminomethyl]-4-(3-nitrophenyl)-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C24H18N4O5/c1-32-18-8-6-16(7-9-18)27-13-15-5-10-20(29)22-21(19(12-25)24(26)33-23(15)22)14-3-2-4-17(11-14)28(30)31/h2-11,13,21,29H,26H2,1H3 |
InChI Key |
LUEAAPNNQZNVNX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=C3C(=C(C=C2)O)C(C(=C(O3)N)C#N)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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